molecular formula C16H23N3O2 B12221179 2-(Piperidine-1-carbonyl)-4-[(pyridin-2-yl)methyl]morpholine

2-(Piperidine-1-carbonyl)-4-[(pyridin-2-yl)methyl]morpholine

Cat. No.: B12221179
M. Wt: 289.37 g/mol
InChI Key: GEVLMEWQBKZIRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidine-1-carbonyl)-4-[(pyridin-2-yl)methyl]morpholine is a complex organic compound that features a morpholine ring substituted with a piperidine-1-carbonyl group and a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidine-1-carbonyl)-4-[(pyridin-2-yl)methyl]morpholine typically involves multi-step organic reactions. One common method involves the reaction of morpholine with piperidine-1-carbonyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with 2-(chloromethyl)pyridine in the presence of a base to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidine-1-carbonyl)-4-[(pyridin-2-yl)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the morpholine or pyridine rings.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-(Piperidine-1-carbonyl)-4-[(pyridin-2-yl)methyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of certain enzymes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Piperidine-1-carbonyl)-4-[(pyridin-2-yl)methyl]morpholine involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidine-1-carbonyl)-4-[(pyridin-3-yl)methyl]morpholine
  • 2-(Piperidine-1-carbonyl)-4-[(pyridin-4-yl)methyl]morpholine
  • 2-(Piperidine-1-carbonyl)-4-[(quinolin-2-yl)methyl]morpholine

Uniqueness

2-(Piperidine-1-carbonyl)-4-[(pyridin-2-yl)methyl]morpholine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridinyl group can affect the compound’s ability to interact with molecular targets, making it distinct from its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

piperidin-1-yl-[4-(pyridin-2-ylmethyl)morpholin-2-yl]methanone

InChI

InChI=1S/C16H23N3O2/c20-16(19-8-4-1-5-9-19)15-13-18(10-11-21-15)12-14-6-2-3-7-17-14/h2-3,6-7,15H,1,4-5,8-13H2

InChI Key

GEVLMEWQBKZIRP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)CC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.